molecular formula C18H12Cl2FN5O3S2 B8069216 PF-05089771 CAS No. 1430806-03-3

PF-05089771

Cat. No.: B8069216
CAS No.: 1430806-03-3
M. Wt: 500.4 g/mol
InChI Key: ZYSCOUXLBXGGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of PF-05089771 as a Chemical Compound

This compound is a small molecule characterized as an orally active and selective arylsulfonamide inhibitor of voltage-gated sodium channel 1.7 (NaV1.7). medchemexpress.comtocris.com Its chemical formula is C₁₈H₁₂Cl₂FN₅O₃S₂, and it has a molecular weight of approximately 500.4 g/mol . nih.govwikipedia.orgfda.gov The compound is also known by its IUPAC name, 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide. nih.govfda.gov this compound is designed to interact with the voltage-sensing domain (VSD) of the NaV1.7 channel, stabilizing its inactivated conformation. researchgate.net It exhibits potent inhibition of NaV1.7 across various species, including human, cynomolgus monkey, dog, and mouse, with IC₅₀ values in the nanomolar range. medchemexpress.comtocris.commedchemexpress.com Notably, it demonstrates significant selectivity for NaV1.7 over other NaV subtypes, including NaV1.1-1.6 and NaV1.8. medchemexpress.comtocris.commedchemexpress.comnih.govcaymanchem.com

Table 1. This compound Potency (IC₅₀) across Species and NaV Subtypes

Target Species/SubtypeIC₅₀ (nM)Selectivity Fold (vs hNaV1.7)
hNaV1.7111
cynNaV1.712~1.1
dogNaV1.713~1.2
musNaV1.78~0.7
ratNaV1.7171~15.5
NaV1.1850~77
NaV1.2110~10
NaV1.311000>909
NaV1.410000>909
NaV1.525000>909
NaV1.6160~14.5
NaV1.8>10000>909

Note: IC₅₀ values are approximate and compiled from multiple sources. Selectivity fold is calculated relative to the human NaV1.7 IC₅₀ of 11 nM. medchemexpress.comtocris.comresearchgate.netmedchemexpress.comnih.govcaymanchem.com

Historical Context of this compound Development within Pharmaceutical Research

The development of this compound by Pfizer Inc. stemmed from research into selective inhibitors of voltage-gated sodium channels, particularly NaV1.7, as a strategy for pain management. wikipedia.orgnus.edu.sgfrontiersin.org The compound was identified through the optimization of diaryl ether aryl sulfonamides, building upon earlier lead compounds like PF-04856264. frontiersin.orgacs.org this compound was advanced into clinical trials to explore its potential as an analgesic for various acute and chronic pain conditions. wikipedia.orgnus.edu.sgncats.io Its development included multiple Phase 1 studies and Phase 2 clinical trials investigating its efficacy in conditions such as postoperative dental pain, inherited erythromelalgia, and painful diabetic neuropathy. wikipedia.orgnih.govfrontiersin.orgncats.iotandfonline.comveeva.comdrugbank.com Despite showing some statistically significant improvement in postoperative dental pain compared to placebo, the results in other studies, such as those for painful diabetic neuropathy, were not statistically significant, leading to the discontinuation of its further development for certain indications. nih.govfrontiersin.orgncats.iodrugbank.com

Significance of Voltage-Gated Sodium Channels (NaV) in Neurobiology and Pain Pathophysiology

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. nih.gov They play a fundamental role in neurobiology by controlling neuronal excitability and communication. In the context of pain pathophysiology, specific NaV subtypes are critically involved in the generation and transmission of pain signals. nih.govtandfonline.com Dysregulation or altered function of these channels can lead to neuronal hyperexcitability, contributing to various pain disorders. nih.gov

NaV1.7 is a voltage-gated sodium channel subtype that plays a pivotal role in nociceptive pathways, the neural pathways involved in the processing of noxious stimuli. nih.govnih.govtandfonline.comguidetopharmacology.org This channel is primarily expressed in peripheral sensory neurons and sympathetic neurons, which are key components of the pain signaling system. nih.gov Gain-of-function mutations in the gene encoding NaV1.7 (SCN9A) are associated with severe inherited pain disorders, such as inherited erythromelalgia and paroxysmal extreme pain disorder, where increased NaV1.7 activity leads to neuronal hyperexcitability and exaggerated pain sensations. nih.govtandfonline.comguidetopharmacology.org Conversely, loss-of-function mutations in SCN9A can result in congenital insensitivity to pain (CIP), highlighting the essential role of NaV1.7 in pain perception. guidetopharmacology.org These genetic findings strongly support NaV1.7 as a critical mediator of pain and a promising target for analgesic development. nih.govtandfonline.comguidetopharmacology.org

The expression pattern of NaV1.7 in the nervous system underscores its involvement in pain signaling. NaV1.7 is predominantly found in peripheral sensory neurons. nih.govtandfonline.comguidetopharmacology.org

Dorsal root ganglion (DRG) neurons are primary sensory neurons that transmit information from the periphery to the spinal cord. NaV1.7 is highly expressed in a subset of DRG neurons, particularly small-diameter nociceptive neurons, which are responsible for detecting painful stimuli. nih.govnus.edu.sgncats.iotandfonline.com Its presence in these neurons is critical for their excitability and their ability to fire action potentials in response to painful stimuli. nih.gov Studies have shown that NaV1.7 current contributes significantly to the excitability of DRG neurons. nih.gov

Similar to DRG neurons, trigeminal neurons are sensory neurons that innervate the face and head. NaV1.7 is also expressed in trigeminal ganglia neurons, where it plays a role in processing sensory information, including pain, from the orofacial region. tandfonline.com The involvement of NaV1.7 in trigeminal neurons is relevant to conditions like trigeminal neuralgia, a severe facial pain disorder. tandfonline.com

Table 2. Key Neuronal Tissues Expressing NaV1.7

Neuronal TissuePrimary Role in Pain Signaling
Dorsal Root Ganglia (DRG)Peripheral pain transmission
Trigeminal GangliaOrofacial pain transmission
Sympathetic NeuronsContribution to some pain states

Note: This table focuses on tissues discussed in the provided context regarding NaV1.7 and pain. nih.govtandfonline.comguidetopharmacology.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSCOUXLBXGGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336085
Record name PF-05089771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235403-62-9
Record name PF-05089771
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235403629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05089771
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05089771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-05089771
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25U4N985O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic and Molecular Studies of Pf 05089771

Mechanism of Action as a NaV1.7 Inhibitor

PF-05089771 functions as a potent and selective inhibitor of human NaV1.7 channels. researchgate.netscientificlabs.iefocusbiomolecules.com Its inhibitory mechanism is state-dependent, showing a significantly higher affinity for the inactivated states of the channel compared to the resting state. researchgate.netfocusbiomolecules.comnih.govresearchgate.netnih.gov

Interaction with Voltage-Sensing Domain (VSD) of NaV1.7

Research indicates that this compound interacts with the voltage-sensing domain (VSD) of domain IV of the NaV1.7 channel. researchgate.netscientificlabs.ienih.govresearchgate.netfrontiersin.orgnih.gov This interaction is distinct from the binding site of classic sodium channel inhibitors like lidocaine (B1675312), which bind within the channel pore. nih.govnih.gov The binding of this compound to the VSD4 is crucial for its inhibitory activity. plos.org

Stabilization of Inactivated Conformation of NaV1.7

A key aspect of this compound's mechanism is its ability to stabilize the inactivated conformation of the NaV1.7 channel. researchgate.netscientificlabs.ienih.govresearchgate.netfrontiersin.org By binding to the VSD in its external position, which is associated with inactivated states, this compound locks the channel in a non-conducting state. nih.govresearchgate.netnih.govdovepress.com This stabilization prevents the channel from returning to the resting or open states, thereby reducing sodium influx and neuronal excitability.

State-Dependent Inhibition Characteristics (e.g., half-inactivated vs. resting channels)

This compound exhibits a marked state-dependent inhibition. It is significantly more potent at inhibiting NaV1.7 channels that are in an inactivated state compared to those in the resting state. researchgate.netfocusbiomolecules.comresearchgate.net Studies have shown that the potency of this compound is nearly 1000-fold greater for half-inactivated channels compared to resting channels, with IC50 values reported as 11 nM and approximately 10 µM, respectively. researchgate.netfocusbiomolecules.complos.org The onset of block is slow and dependent on depolarization and concentration. nih.govresearchgate.net

Channel StateIC50 (nM)
Half-Inactivated11
Resting~10,000

Furthermore, this compound interacts equivalently with both fast and slow inactivated states of the NaV1.7 channel. nih.govresearchgate.netnih.gov This suggests that the inhibition is less dependent on the specific type of inactivated state and more on the time the channel spends in a depolarized conformation where the high-affinity binding site is available. nih.govresearchgate.net

Selectivity Profile of this compound

A key characteristic of this compound is its selectivity for the NaV1.7 subtype over other voltage-gated sodium channels. nih.govnih.govresearchgate.netscientificlabs.ieresearchgate.netfrontiersin.orgplos.orgplos.org Achieving such selectivity is important to avoid off-target effects on NaV channels involved in cardiac function, skeletal muscle contraction, and central nervous system activity. nih.govnih.govtandfonline.com

Selectivity over NaV1.2, NaV1.6, NaV1.1, NaV1.4, NaV1.3, NaV1.5

This compound demonstrates significant selectivity for NaV1.7 over a range of other NaV subtypes. It is reported to be 11-fold more selective over NaV1.2, 16-fold over NaV1.6, and 59-fold over NaV1.1. nih.gov The selectivity is even greater for NaV1.3, NaV1.4, and NaV1.5, showing ≥ 909-fold selectivity over these subtypes. nih.gov Selectivity over NaV1.5 and NaV1.8 has been reported to be greater than 1000-fold. researchgate.netplos.orgdovepress.com While selectivity over NaV1.1, NaV1.2, and NaV1.6 is generally more modest, the compound exhibits substantial differentiation from many other NaV isoforms. nih.gov

NaV SubtypeSelectivity Fold (vs NaV1.7)
NaV1.211
NaV1.616
NaV1.159
NaV1.3≥ 909
NaV1.4≥ 909
NaV1.5≥ 909 (or >1000)
NaV1.8≥ 909 (or >1000)

This selectivity profile underscores this compound's targeted action on NaV1.7, a channel critically implicated in pain pathways.

Selectivity over NaV1.8 and NaV1.5 (TTX-R channels)

A key characteristic of this compound is its high selectivity for NaV1.7 over other voltage-gated sodium channel subtypes, especially the tetrodotoxin-resistant (TTX-R) channels NaV1.8 and NaV1.5. Studies have consistently demonstrated that this compound exhibits a selectivity of greater than 1000-fold for NaV1.7 compared to NaV1.5 and NaV1.8. researchgate.netresearchgate.netdovepress.commedchemexpress.comnih.gov This high degree of selectivity is crucial for minimizing potential off-target effects on cardiac function (associated with NaV1.5) and other sensory modalities where NaV1.8 plays a significant role. dovepress.com

Quantitative data on the selectivity of this compound across various human NaV subtypes, typically expressed as IC50 values, highlight its preference for NaV1.7. For human NaV1.7, IC50 values are reported in the low nanomolar range (e.g., 11 nM). medchemexpress.comnih.govtocris.comrndsystems.com In contrast, IC50 values for NaV1.5 and NaV1.8 are in the micromolar range (>10 µM). medchemexpress.com Selectivity over other TTX-sensitive channels like NaV1.1, NaV1.2, NaV1.3, NaV1.4, and NaV1.6 also ranges from approximately 10-fold to 900-fold. medchemexpress.comnih.govresearchgate.net

Human NaV Subtype IC50 (nM) Selectivity over NaV1.7 (fold)
NaV1.7 11 medchemexpress.comnih.govtocris.comrndsystems.com 1
NaV1.1 850 tocris.comrndsystems.com ~77
NaV1.2 110 tocris.comrndsystems.com ~10
NaV1.3 11000 tocris.comrndsystems.com ~1000
NaV1.4 10000 tocris.comrndsystems.com ~909
NaV1.5 25000 tocris.comrndsystems.com (>10000 medchemexpress.com) >2272 (>909 medchemexpress.com)
NaV1.6 160 tocris.comrndsystems.com ~14
NaV1.8 >10000 medchemexpress.com >909 medchemexpress.com

Note: IC50 values can vary slightly depending on the specific assay conditions and source.

Selectivity over other Ion Channels, Receptors, Enzymes, and Transporters

Beyond its selectivity within the voltage-gated sodium channel family, this compound has also been evaluated for its activity against a broader panel of biological targets, including various ion channels, receptors, enzymes, and transporters. Research indicates that this compound exhibits selectivity over a panel of 81 such targets. tocris.comrndsystems.com This broad selectivity profile is important for reducing the likelihood of off-target pharmacological effects that could lead to unwanted side effects.

Molecular Interactions and Binding Sites

This compound functions as a state-dependent inhibitor, preferentially binding to and stabilizing the inactivated state of the NaV1.7 channel. nih.govnih.govresearchgate.netresearchgate.netmedcentral.com This mechanism is distinct from classic pore blockers.

Identification of Interaction Sites within the Fourth Voltage-Sensor Domain (VSD4)

Mechanistic studies have identified that this compound binds to a site located within the voltage-sensor domain 4 (VSD4) of the NaV1.7 channel. nih.govnih.govresearchgate.netresearchgate.netmedcentral.comelifesciences.orgpnas.orgfrontiersin.org This binding site is situated on the extracellular surface of the S1-S4 voltage-sensor segment of homologous Domain 4. nih.gov The interaction with VSD4 is thought to stabilize the inactivated conformation of the channel, thereby inhibiting its activity. researchgate.netresearchgate.netfrontiersin.org

Effects of Mutations on this compound Potency

Mutagenesis studies have been instrumental in identifying residues critical for the binding and efficacy of this compound. Mutations within the VSD4 region have been shown to significantly impact the potency of this compound. For instance, a specific mutation in human NaV1.7 (hNaV1.7 M1,2,3 mutation) resulted in an approximate 100-fold reduction in this compound potency, strongly indicating an interaction with VSD4. nih.govresearchgate.net In contrast, mutations at the traditional local anesthetic or TTX binding sites had a less substantial effect on this compound potency. nih.govresearchgate.netpnas.orgfrontiersin.org Specific residues within the rat NaV1.7 VSD4, such as H1547, W1548R, and E1595, have been implicated as binding residues for this class of inhibitors. researchgate.net

hNaV1.7 Construct Mutation This compound IC50 Effect on Potency
Wild Type - 11 ± 1.3 nM nih.govresearchgate.net -
TTX-R Mutation - 21.6 ± 1.2 nM nih.govresearchgate.net <3-fold change nih.gov
LA Mut (Local Anesthetic Site Mutation) - 4.7 ± 1.2 nM nih.govresearchgate.net <3-fold change nih.gov
M1,2,3 Mutation (VSD4) - 1.15 ± 1.2 μM nih.govresearchgate.net ~100-fold reduction nih.govresearchgate.net

Note: Data are representative and may vary across studies.

Comparison with Other NaV1.7 Inhibitors' Binding Mechanisms

The binding mechanism of this compound to VSD4 distinguishes it from classic sodium channel inhibitors, such as local anesthetics like lidocaine, which bind within the channel pore. nih.govpnas.orgfrontiersin.org While both this compound and pore blockers exhibit state-dependent binding with higher affinity for inactivated channels, their distinct binding sites suggest different modes of interaction and potential for synergistic effects. nih.gov Studies have shown that the presence of lidocaine can enhance the inhibition of NaV1.7 by this compound, suggesting an interaction mediated by their mutual state dependence. nih.gov Other NaV1.7 inhibitors targeting VSD4, such as GX-936, share a similar binding mechanism to this compound. pnas.orgfrontiersin.org However, differences in binding kinetics and duration have been observed when comparing this compound with other blockers like GX-201 and GX-585. tandfonline.com

Modulation of Neuronal Excitability by this compound

By selectively inhibiting NaV1.7, this compound modulates the electrical activity of neurons, particularly those where NaV1.7 plays a significant role, such as nociceptors. NaV1.7 contributes to the initiation and propagation of action potentials and influences neuronal excitability. nih.govdovepress.commdpi.com Inhibition of NaV1.7 by this compound has been shown to block spontaneous firing of neurons, including those derived from patients with inherited erythromelalgia (IEM), a painful neuropathy linked to gain-of-function mutations in SCN9A (the gene encoding NaV1.7). tocris.comrndsystems.com

The extent to which this compound modulates neuronal excitability can depend on the relative contribution of NaV1.7 compared to other sodium channel subtypes (like NaV1.3 and NaV1.8) in a given neuronal population or under specific physiological or pathological conditions. researchgate.netelifesciences.orgelifesciences.org For example, in some contexts, particularly after inflammation, the contribution of NaV1.7 to nociceptor excitability may increase, potentially enhancing the effectiveness of NaV1.7 inhibitors like this compound in reducing pain-related behaviors. elifesciences.orgelifesciences.org Conversely, in conditions where other NaV subtypes predominantly control excitability, the effect of selective NaV1.7 blockade might be less pronounced. researchgate.net Studies using this compound have helped to reveal the complex and sometimes redundant roles of different NaV subtypes in regulating neuronal firing. researchgate.netelifesciences.org

Inhibition of Spontaneous Firing in Sensory Neurons

Studies using induced pluripotent stem cell (iPSC)-derived sensory neurons from patients with inherited erythromelalgia (IEM), a condition linked to gain-of-function mutations in Naᵥ1.7, have shown that this compound effectively blocks spontaneous firing. tocris.comrndsystems.combiorxiv.orgburningfeet.orgfrontiersin.org This spontaneous firing is a characteristic phenotype of these neurons due to the Naᵥ1.7 mutations leading to increased excitability. biorxiv.orgburningfeet.orgfrontiersin.org For instance, in iPSC-derived sensory neurons from an IEM subject with the I848T mutation, spontaneous firing was completely blocked at a concentration of 60 nM this compound. burningfeet.org Another study confirmed that this compound at concentrations of 60 nM and 110 nM blocked action potential firing in patient-derived hiPSC-sensory neurons. frontiersin.org This suggests that this compound can counteract the hyperexcitability caused by these specific Naᵥ1.7 channelopathies. biorxiv.org

Suppression of Action Potentials in Dorsal Root Ganglion (DRG) Neurons

This compound has been shown to suppress action potentials in dorsal root ganglion (DRG) neurons. nih.gov DRG neurons are crucial for transmitting pain signals, and Naᵥ1.7 plays a significant role in their excitability, particularly in initiating and propagating action potentials. mdpi.complos.orgnih.gov Studies have demonstrated that this compound dose-dependently reduces the firing frequency of DRG neurons. nih.gov At a concentration of 100 nM, this compound was observed to suppress the firing frequency of DRG neurons. nih.gov The reduction in the number of action potentials and a decrease in the depolarized amplitude were noted after the application of this compound, which is consistent with Naᵥ1.7's contribution to the rising phase of an action potential. nih.gov

Impact on Tetrodotoxin-Sensitive (TTX-S) and Tetrodotoxin-Resistant (TTX-R) Currents

This compound exhibits differential effects on tetrodotoxin-sensitive (TTX-S) and tetrooxin-resistant (TTX-R) sodium currents. It is significantly more potent against TTX-S currents, particularly those mediated by Naᵥ1.7. medchemexpress.comresearchgate.netnih.gov Naᵥ1.7 is considered the predominant functional TTX-S Naᵥ channel in mouse and human nociceptors. plos.orgresearchgate.net

This compound has been determined to be more than 1000-fold selective over TTX-R Naᵥ1.5 and Naᵥ1.8 channels (IC₅₀s > 10 μM). medchemexpress.comresearchgate.netnih.gov Its selectivity over other TTX-S channels varies, showing approximately 10-fold selectivity over Naᵥ1.2 and up to 900-fold selectivity over Naᵥ1.3 and Naᵥ1.4. medchemexpress.comresearchgate.netnih.gov

In human DRG neurons, this compound at a concentration of 30 nM blocked the majority of TTX-S current (75.5 ± 10.5%). medchemexpress.complos.org A concentration of 100 nM resulted in complete block of TTX-S current. medchemexpress.complos.org The IC₅₀ for TTX-S current block in human DRG neurons was reported to be 8.4 ± 1.2 nM, which is close to its potency on recombinantly expressed human Naᵥ1.7 (11 ± 1.2 nM). plos.org These findings support that Naᵥ1.7 underlies the majority of TTX-S current in cultured nociceptive human DRG neurons. plos.org

However, it is worth noting that some studies in human DRG neurons have indicated that this compound can also block TTX-R currents at higher concentrations, with an IC₅₀ of approximately 50 nM. elifesciences.orgelifesciences.org This suggests that while highly selective for Naᵥ1.7 among recombinant channels, its selectivity might be less pronounced against native channels in a complex cellular environment. elifesciences.orgelifesciences.org Despite this, the significant potency and selectivity for Naᵥ1.7-mediated TTX-S currents remain a key molecular characteristic of this compound. medchemexpress.complos.orgresearchgate.netnih.gov

Inhibition of TTX-S Current by this compound in Human DRG Neurons

Concentration (nM)Block of TTX-S Current (%)nCitation
3075.5 ± 10.55 medchemexpress.complos.org
100Complete block- medchemexpress.complos.org
IC₅₀8.4 ± 1.25-8 plos.org

Selectivity Profile of this compound (IC₅₀ nM)

Channel SubtypeHuman IC₅₀ (nM)Mouse IC₅₀ (nM)Rat IC₅₀ (nM)Citation
Naᵥ1.7118171 tocris.comrndsystems.commedchemexpress.com
Naᵥ1.1850-- tocris.comrndsystems.com
Naᵥ1.2110-- tocris.comrndsystems.com
Naᵥ1.311000-- tocris.comrndsystems.com
Naᵥ1.410000-- tocris.comrndsystems.com
Naᵥ1.525000-- tocris.comrndsystems.com
Naᵥ1.6160-- tocris.comrndsystems.com
Naᵥ1.8>10000-- medchemexpress.comresearchgate.netnih.gov

Preclinical Research on Pf 05089771

In Vitro Studies and Cellular Models

In vitro research has been crucial in understanding the cellular mechanisms by which PF-05089771 interacts with NaV1.7 and affects neuronal excitability.

Human Embryonic Kidney (HEK) 293 cells heterologously expressing recombinant human NaV1.7 have been used to characterize the potency and selectivity of this compound. Studies have shown that this compound is a potent blocker of human NaV1.7 channels expressed in HEK293 cells, with an IC50 of 11 nM tocris.comrndsystems.comresearchgate.net. Its selectivity profile has also been assessed in HEK293 cells expressing other NaV1 subtypes, demonstrating significantly lower potency against NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, and NaV1.6 tocris.comrndsystems.com. For instance, IC50 values were 0.85 µM for NaV1.1, 0.11 µM for NaV1.2, 11 µM for NaV1.3, 10 µM for NaV1.4, 25 µM for NaV1.5, and 0.16 µM for NaV1.6, indicating at least 10-fold selectivity over the closest isoforms and over 1000-fold selectivity over NaV1.5 and NaV1.8 tocris.comrndsystems.complos.org. Studies in HEK293 cells expressing orthologous NaV1.7 channels from different species (mouse, rat, dog, cynomolgus macaque) showed that this compound inhibited mouse, dog, and cynomolgus macaque NaV1.7 with potency similar to human NaV1.7, while potency was significantly decreased against rat NaV1.7 (IC50 168 nM) researchgate.net.

Induced pluripotent stem cell (iPSC)-derived sensory neurons (iPSC-SNs) have provided a valuable human-relevant model for studying NaV1.7 function and the effects of blockers like this compound, particularly in the context of inherited pain disorders tandfonline.comnih.govresearchgate.netburningfeet.orgresearchgate.netbiorxiv.org.

iPSC-SNs derived from patients with IEM, a condition caused by gain-of-function mutations in SCN9A, exhibit hyperexcitability, including a reduced threshold for action potential firing and increased spontaneous firing, recapitulating key aspects of the disease phenotype in vitro tandfonline.comnih.govresearchgate.netburningfeet.orgresearchgate.netbiorxiv.org. Treatment of IEM iPSC-SNs with this compound has been shown to normalize this hyperexcitability. For example, in iPSC-SNs from patients with different gain-of-function NaV1.7 mutations, this compound normalized the action potential firing threshold in a majority of the lines studied, bringing them closer to levels observed in iPSC-SNs from unaffected donors nih.govresearchgate.net. This compound also effectively stopped spontaneous firing in erythromelalgia iPSC-SN cultures researchgate.netbiorxiv.org. Studies using patch-clamp techniques on iPSC-SNs from IEM subjects demonstrated that this compound increased the rheobase (the minimum current required to elicit an action potential) in a concentration-dependent manner burningfeet.org.

Research using iPSC-SNs from IEM patients has explored the relationship between the degree of neuronal hyperexcitability observed in vitro and the severity of the clinical pain phenotype. A trend towards a correlation between the severity of the clinical phenotype and the hyperexcitability of the iPSC-derived sensory neurons has been observed for individual mutations researchgate.netburningfeet.org. Furthermore, the response of iPSC-SNs to blockade by this compound seemed to correspond to the response to the drug observed in a small clinical study in IEM patients tandfonline.comresearchgate.netburningfeet.orgresearchgate.netnih.gov. For instance, iPSC-SNs from one IEM subject did not show a response to this compound exposure, and this patient also did not experience a reduction in heat-evoked pain in the clinical study, suggesting that iPSC studies might potentially help predict drug responders nih.gov.

Studies in Induced Pluripotent Stem Cell (iPSC)-Derived Sensory Neurons

In Vivo Animal Models

In vivo studies, primarily in mouse models of pain, have been conducted to evaluate the analgesic potential of this compound.

This compound has been tested in various mouse models designed to mimic different types of pain. While some studies with NaV1.7 inhibitors have shown efficacy in mouse models of inflammatory and neuropathic pain, the results with this compound specifically have been mixed tandfonline.commdpi.combioworld.com. For example, an earlier version of the compound, PF-04856264, despite high affinity and potency for NaV1.7, showed no effect in reducing pain in formalin-, carrageenan-, or complete Freund's adjuvant (CFA)-induced acute pain models in mice mdpi.com. In a paclitaxel-induced peripheral neuropathy model in mice, intrathecal injection of this compound did not produce antiallodynic effects mdpi.com. However, other NaV1.7 inhibitors have shown efficacy in models like the acetic acid-induced writhing test, a model for visceral pain, where this compound was also evaluated as a positive control nih.gov. Some studies comparing different NaV1.7 inhibitors in mouse models have used this compound as a reference compound bioworld.com. For instance, in a Freund's complete adjuvant (FCA) mouse model of inflammatory pain, a novel NaV1.7 blocker showed significant analgesic efficacy compared to this compound bioworld.com.

Here is a summary of some in vitro potency data for this compound:

Channel Subtype (Species)IC50 (nM)
NaV1.7 (Human)11 tocris.comrndsystems.comresearchgate.net
NaV1.7 (Mouse)8 tocris.comrndsystems.com
NaV1.7 (Rat)171 tocris.comrndsystems.com, 168 researchgate.net
NaV1.7 (Dog)11 researchgate.net
NaV1.7 (Cynomolgus Macaque)17 researchgate.net
NaV1.1 (Human)850 tocris.comrndsystems.com
NaV1.2 (Human)110 tocris.comrndsystems.com
NaV1.3 (Human)11000 tocris.comrndsystems.com
NaV1.4 (Human)10000 tocris.comrndsystems.com
NaV1.5 (Human)25000 tocris.comrndsystems.com
NaV1.6 (Human)160 tocris.comrndsystems.com
NaV1.8 (Human)>10000 plos.org

Note: Data compiled from cited sources. Variations in IC50 values may occur due to differences in experimental conditions.

Mouse Models of Pain

Inflammatory Pain Models (e.g., Formalin model)

In inflammatory pain models, such as the formalin test, NaV1.7 inhibitors have shown activity. The formalin test typically exhibits a biphasic pain response. researchgate.net While some NaV1.7 inhibitors have demonstrated efficacy in reducing pain behaviors in the formalin model, the effect of this compound in this specific model appears to be mixed or less pronounced compared to other compounds. For instance, one study noted that while a related compound was effective in the mouse formalin assay, this compound required high free plasma concentrations to reduce flinching in an aconitine-induced pain model, which is used as a NaV1.7 target engagement assay. nih.govresearchgate.net Another study indicated that a structurally similar compound, PF-04856264, which preceded this compound, had no effect in reducing pain in formalin-, carrageenan-, or complete Freund's adjuvant (CFA)-induced acute pain models in mice. mdpi.com The ability of this compound to reduce pain in behavioral tests like the formalin model can be impacted by shifts in NaV dependence that occur in vivo after inflammation. researchgate.net

Neuropathic Pain Models

This compound has been investigated in various neuropathic pain models. Neuropathic pain is often characterized by symptoms like burning, tingling, shooting, or electric-like pain, and may involve allodynia. tandfonline.comtandfonline.com Preclinical studies using NaV1.7-selective inhibitors in neuropathic pain models have frequently reported significant pain relief. nih.gov However, the efficacy of this compound in these models has shown variability. For example, intrathecal injection of this compound failed to produce antiallodynic effects in the paclitaxel-induced peripheral neuropathy model in rats. mdpi.com Conversely, intraperitoneal injection of NaV1.7 blockers, including this compound, significantly alleviated mechanical allodynia in a mouse spinal cord injury model where ectopic expression of NaV1.7 was detected in spinal dorsal horn neurons. mdpi.com Despite promising results in some preclinical neuropathic pain models, the translation to clinical efficacy has been challenging for NaV1.7 inhibitors, including this compound. frontiersin.orgnih.govfrontiersin.org

Aconitine-Induced Pain Model (IEM model)

The aconitine-induced pain model, also referred to as the Inherited Erythromelalgia (IEM) model, has been established as a preclinical tool to assess NaV1.7 target engagement. nih.govresearchgate.net This model utilizes transgenic mice expressing a human NaV1.7 gain-of-function variant, where aconitine (B1665448) causes a specific effect dependent on human NaV1.7 potency. researchgate.net In this model, this compound has been evaluated for its ability to block the response to aconitine. While some newer NaV1.7 inhibitors have shown effectiveness at lower multiples of their IC50 values in this assay, this compound required free plasma concentrations greater than 30 times its NaV1.7 IC50 to reduce flinching. nih.govresearchgate.netresearchgate.net One study noted that this compound had an EC50 greater than 18 µM in this assay, comparing less favorably to other compounds tested. researchgate.net

Assessment of Paw Withdrawal and Mechanical Allodynia

Assessment of paw withdrawal and mechanical allodynia is a common method used in preclinical pain models to quantify sensitivity to mechanical stimuli. nih.govnih.gov Mechanical allodynia, a painful response to non-painful mechanical stimulation, is typically measured by assessing the hind paw withdrawal response to von Frey filament stimulation. nih.govnih.gov In models like chronic constriction injury (CCI), mechanical allodynia is usually assessed at various time points after the injury by measuring the force required to elicit a paw withdrawal. nih.gov this compound and other NaV1.7 inhibitors have been evaluated using these methods to determine their ability to increase the paw withdrawal threshold, indicating a reduction in mechanical allodynia. mdpi.comresearchgate.netresearchgate.net For instance, in a mouse spinal cord injury model, this compound significantly alleviated mechanical allodynia. mdpi.com However, in the paclitaxel-induced peripheral neuropathy model, intrathecal administration of this compound did not produce antiallodynic effects as measured by paw withdrawal responses. mdpi.com

Rat Models of Neuropathic Pain (e.g., Postherpetic Neuralgia)

Rat models of neuropathic pain, including those simulating conditions like postherpetic neuralgia (PHN), are utilized in preclinical research. tandfonline.comtandfonline.comjax.org Neuropathic pain in these models can arise from various etiologies, including peripheral nerve injury. mdpi.comtandfonline.com While the search results mention rat models of neuropathic pain and postherpetic neuralgia in the context of NaV channel blockers, specific detailed findings on this compound in a dedicated rat model of postherpetic neuralgia were not prominently featured in the provided snippets. However, research in rat models of neuropathic pain often involves assessing mechanical and thermal hypersensitivity. mdpi.comnih.gov

Guinea Pig Models

Guinea pig models are used in preclinical research for investigating various physiological and pathological processes, including respiratory conditions and cough reflex. nih.govnih.govorcid.orgresearchgate.netcas.cz

Allergic Rhinitis and Cough Reflex

This compound has been investigated in guinea pig models of allergic rhinitis and cough reflex. Allergic rhinitis can contribute to chronic cough, linked to dysregulated airway C- and Aδ-fibres. nih.govcas.cz Studies in Dunkin Hartley guinea pigs sensitized and challenged with ovalbumin (OVA) to induce allergic rhinitis have shown that chronic allergic rhinitis increases the cough response to tussigens like citric acid. nih.govnih.govcas.cz Pre-treatment with inhaled this compound (100 µM) before citric acid inhalation significantly inhibited the cough reflex in these guinea pigs, with approximately 75% inhibition in males and 80% in females, without affecting the respiratory rate. nih.govcas.cz This suggests that NaV1.7 blockade with this compound is effective in inhibiting cough in guinea pigs with allergic rhinitis. nih.gov

Data Tables

Based on the search results, specific quantitative data suitable for detailed interactive tables is limited across all the requested sections. However, the findings regarding cough inhibition in guinea pigs provide some quantitative results.

Table 1: Effect of Inhaled this compound on Citric Acid-Induced Cough in Guinea Pigs with Allergic Rhinitis

GroupTreatmentCough Inhibition (%) (Males)Cough Inhibition (%) (Females)
OVA-inhibitorInhaled this compound (100 µM)≈ 75≈ 80
OVA groupVehicle--

Note: Data derived from studies where chronic allergic rhinitis increased cough response to citric acid, and this compound pre-treatment significantly inhibited this response. nih.govcas.cz

Sympathetic Nerve Function in Arteries

Research has investigated the role of NaV1.7 in the function of postganglionic sympathetic nerves innervating arteries and the effect of selective NaV1.7 inhibitors like this compound on sympathetic adrenergic contractions of blood vessels. Studies in guinea-pig stellate ganglia revealed that a significant percentage of sympathetic neurons express NaV1.7 mRNA. nih.govresearchgate.net this compound has been shown to significantly inhibit postganglionic compound action potentials in these nerves. nih.govresearchgate.net Furthermore, blocking NaV1.7 with this compound abolished or strongly inhibited sympathetic adrenergic responses in isolated guinea-pig and human vascular smooth muscle. nih.govresearchgate.net These findings suggest that pharmacologically inhibiting NaV1.7 could potentially reduce sympathetic function in specific vascular beds. nih.govresearchgate.net

Evaluation of Analgesic Efficacy in Animal Models

The analgesic efficacy of this compound has been evaluated in various animal models of pain. While NaV1.7 inhibitors hold promise as analgesics, translating preclinical findings to clinical success has faced challenges. frontiersin.orgtandfonline.comtandfonline.com

In a mouse model of inflammatory pain induced by complete Freund's adjuvant (CFA), this compound significantly reduced thermal and tactile sensitivity. elifesciences.org This effect was observed in inflamed mice but not in control mice, suggesting that the efficacy of this compound in this model is linked to inflammation-induced changes in NaV subtype expression and their contribution to nociceptor excitability. elifesciences.org

However, some studies have reported mixed evidence regarding the analgesic efficacy of this compound in preclinical pain models. For instance, intrathecal administration of this compound failed to produce antiallodynic effects in a paclitaxel-induced peripheral neuropathy model in mice. mdpi.com Earlier studies with a related compound, PF-04856264, which also targeted NaV1.7, showed no effect in acute pain models induced by formalin, carrageenan, or CFA in mice. mdpi.com

The required free plasma concentrations relative to in vitro potency against NaV1.7 to achieve a pharmacodynamic effect in animal pain models have been noted. nih.gov For this compound, free plasma concentrations requiring > 30x the NaV1.7 IC50 were needed to reduce flinching in an inherited erythromelalgia (IEM) aconitine-induced pain model in transgenic mice expressing a human NaV1.7 gain-of-function mutation. nih.govnih.gov

Considerations of CNS Penetration in Preclinical Models

This compound is described as a peripherally restricted NaV1.7 antagonist with limited penetration into the central nervous system (CNS). tandfonline.comtandfonline.comnih.govnih.gov This characteristic was intended to potentially reduce the risk of CNS-related side effects. frontiersin.org However, the limited CNS penetration has been considered a potential factor in the observed lack of significant analgesic effect in some clinical studies, as NaV1.7 is also present at the central terminals of dorsal root ganglion neurons in the dorsal horn of the spinal cord, where blockade might be necessary for effective pain signaling inhibition. nih.govnih.govresearchgate.net

Target Engagement Studies in Animal Models

Target engagement studies in animal models aim to confirm that a compound interacts with its intended target in vivo at concentrations relevant to its pharmacological effect. For NaV1.7 inhibitors like this compound, target engagement has been assessed in models such as the IEM aconitine-induced pain model in transgenic mice expressing a human NaV1.7 gain-of-function mutation. nih.govnih.gov As mentioned previously, this compound required free plasma concentrations significantly higher than its in vitro IC50 for NaV1.7 to demonstrate efficacy in this model, suggesting the need for substantial target coverage. nih.govnih.gov

Studies on Specific Physiological Systems

Preclinical research has also delved into the fundamental role of NaV1.7, and thus the potential impact of its inhibition by compounds like this compound, on specific aspects of neuronal function relevant to pain.

Role in Nociceptor Electrogenesis

NaV1.7 plays a fundamental role in the electrogenesis of nociceptors, which are sensory neurons responsible for detecting painful stimuli. nih.goviiab.mecaymanchem.com It contributes to the initiation and the upstroke phase of the action potential in these neurons. nih.gov this compound, as a selective NaV1.7 inhibitor, has been used in preclinical studies to investigate this role. nih.goviiab.mecaymanchem.com Studies using induced pluripotent stem cell (iPSC)-derived sensory neurons from patients with inherited erythromelalgia (IEM), a condition linked to NaV1.7 gain-of-function mutations, have shown that this compound can block the spontaneous firing characteristic of these hyperexcitable neurons in vitro. tocris.comnih.govrndsystems.com

Presynaptic Release

Preclinical studies have investigated the role of NaV1.7 in influencing synaptic transmission, particularly in the dorsal horn of the spinal cord, which is a key area for pain processing. Research using selective NaV1.7 inhibitors, including this compound and the structurally related preclinical compound PF-05198007, has provided insights into this function nih.gov. NaV1.7 is present in the central terminals of dorsal root ganglion (DRG) neurons within the dorsal horn nih.gov.

Studies using PF-05198007, a compound with a similar pharmacodynamic profile to this compound, have demonstrated an influence on neurotransmitter release. In experiments involving dorsal root stimulation, PF-05198007 was shown to abolish synaptically evoked action potentials in spinal cord dorsal horn neurons plos.org. This finding suggests that NaV1.7 channels in the presynaptic terminals of sensory neurons contribute to the release of neurotransmitters that activate dorsal horn neurons.

Furthermore, research indicates that interfering with NaV1.7 function, such as through NaV1.7-targeted gene therapy that reduces NaV1.7 currents and trafficking, can lead to reduced spinal neurotransmitter release in rat models researchgate.net. While direct data specifically detailing this compound's quantitative effects on the release of specific neurotransmitters (e.g., glutamate, substance P) in the dorsal horn were not extensively detailed in the provided snippets, the evidence from studies with related selective NaV1.7 inhibitors and NaV1.7 modulation techniques supports a role for NaV1.7 in this process nih.govplos.orgresearchgate.net. The limited central nervous system (CNS) penetration of this compound, however, has been suggested as a potential factor limiting its ability to fully modulate C-fiber nociceptive transmission, including neurotransmitter release in the dorsal horn nih.govnih.gov.

Vagal Nerve Conduction

The role of NaV1.7 in the conduction of action potentials along vagal nerve fibers has also been a subject of preclinical investigation. NaV1.7 is expressed in vagal neurons nih.gov. Studies examining electrically-stimulated compound action potentials (CAPs) in mouse and rat vagus nerves have utilized NaV1.7 inhibitors, including this compound, to delineate the contribution of this channel subtype researchgate.net.

Research indicates that tetrodotoxin-sensitive NaV1 channels are essential for vagal action potential conduction researchgate.netlarvol.com. This compound has been shown to significantly reduce both the A- and C-waves of CAPs in mouse and rat vagus nerves, suggesting a predominant role for NaV1.7 in this process researchgate.netlarvol.com. For instance, this compound inhibited the mouse A-wave and, in combination with an inhibitor of NaV1.1 and NaV1.6 (ICA-121341), abolished the mouse C-wave, indicating roles for NaV1.7 in both types of fibers researchgate.net.

Further studies using GCaMP6s imaging of esophageal vagal neurons during electrical stimulation revealed that tetrodotoxin-sensitive conduction was abolished in many neurons by this compound alone, highlighting a critical role for NaV1.7 in the conduction of action potentials in these specific vagal fibers researchgate.net. While NaV1.8 cannot initiate action potentials alone in the presence of tetrodotoxin, there is evidence suggesting cooperation between NaV1.8 and tetrodotoxin-sensitive NaV1s (mainly NaV1.7) in vagal action potential conduction, where both are required for most vagal fibers larvol.com.

Sympathetic Adrenergic Responses in Vascular Smooth Muscle

NaV1.7 is expressed in sympathetic ganglion neurons nih.govnih.gov. The role of NaV1.7 in sympathetic nerve function, particularly concerning adrenergic responses in vascular smooth muscle, has been explored in preclinical settings. Although the provided search results did not yield detailed experimental data specifically on the effects of this compound on sympathetic adrenergic responses in vascular smooth muscle, the expression of NaV1.7 in sympathetic neurons suggests a potential modulatory role.

One search result referenced a study on the role of NaV1.7 in sympathetic nerve function in human and guinea-pig arteries mdpi.com. While the abstract was not fully available in the snippet, the citation implies that research has been conducted in this area. Another study involving conditional NaV1.7 knockout mice indicated that the deletion of SCN9A (the gene encoding NaV1.7) in both sensory and sympathetic neurons was required to produce a phenotype analogous to congenital insensitivity to pain in humans, even though NaV1.7 is mainly expressed in the peripheral nervous system nih.gov. This suggests that NaV1.7 expression in peripheral sympathetic neurons may be essential for certain aspects of pain transmission, which could indirectly involve sympathetic adrenergic mechanisms mdpi.com.

Given that NaV1.7 is present in sympathetic neurons, and sympathetic nerves innervate vascular smooth muscle, it is biologically plausible that NaV1.7 activity in these neurons could influence the release of adrenergic neurotransmitters (like norepinephrine) that regulate vascular tone. However, without specific preclinical data detailing this compound's effects on these responses, a comprehensive description based solely on the provided information is limited.

Clinical Translation and Human Studies of Pf 05089771

Clinical Trial Phases and Design

The clinical trial program for PF-05089771 encompassed both Phase I and Phase II studies, utilizing various designs to assess the compound's characteristics and therapeutic effects.

Multiple Phase I studies were conducted to investigate the properties of this compound in humans. tandfonline.com An early study involved a human microdose administration to determine the compound's clinical pharmacokinetics. researchgate.net A key Phase I trial, identified as NCT02349607, was a double-blind, randomized, placebo-controlled, five-period crossover study. nih.govnus.edu.sg This study was designed to examine the effect of this compound, both alone and in combination with pregabalin (B1679071), on various evoked pain endpoints in healthy volunteers, using ibuprofen (B1674241) and pregabalin as positive controls. nih.gov

Interactive Table: Overview of Selected this compound Phase I Clinical Trials

Clinical Trial Identifier Study Title/Purpose Study Design Population
NCT02349607 To examine the effect of this compound on evoked pain endpoints. nih.govnus.edu.sg Double-blind, double-dummy, randomized, placebo-controlled, 5-period cross-over. nih.gov Healthy Volunteers. nih.gov
Not specified To determine clinical pharmacokinetics. researchgate.net Human microdose study. researchgate.net Not specified
NCT01365637 Not detailed in sources. Not detailed in sources. Not specified
NCT01529671 Not detailed in sources. Not detailed in sources. Not specified
NCT01259882 Not detailed in sources. Not detailed in sources. Not specified

Following the initial Phase I assessments, this compound advanced to Phase II clinical trials to evaluate its efficacy in treating specific pain conditions. tandfonline.com These studies targeted patient populations with postoperative dental pain, painful diabetic neuropathy, and inherited erythromelalgia. tandfonline.comnih.gov

A common and rigorous design used in the Phase II program for this compound was the randomized, double-blind, placebo-controlled trial. The study investigating the compound for painful diabetic peripheral neuropathy (NCT02215252) was a randomized, placebo- and active-controlled parallel group clinical trial. researchgate.netnih.gov Similarly, the pivotal study in postoperative dental pain (NCT01529346) was placebo-controlled, allowing for a direct comparison of the drug's effect against a non-active substance. tandfonline.comnih.gov

Crossover study designs, where participants receive both the investigational drug and a comparator in a sequential, randomized order, were also employed. A Phase II study assessing this compound in patients with inherited erythromelalgia utilized a crossover design, with patients receiving both the active drug and a placebo. nih.gov This design is particularly useful in smaller patient populations, as it allows each participant to serve as their own control. nih.gov

Phase II Studies

Investigated Pain Conditions

The primary focus of the Phase II clinical program was to determine the analgesic efficacy of this compound in established human pain models.

One of the key indications investigated for this compound was acute postoperative pain following the surgical extraction of third molars, a standard model for assessing analgesic efficacy. tandfonline.comnih.gov A Phase II trial, NCT01529346, was completed for this indication. drugbank.com

The study, which enrolled 235 subjects, found that this compound provided a statistically significant improvement in pain relief compared to a placebo. tandfonline.comnih.gov However, the magnitude of this effect was modest. nih.gov Research findings indicated that the efficacy of this compound was only half that of the active comparator, ibuprofen. tandfonline.com While the study demonstrated some analgesic activity, the results did not meet the prespecified criteria for clinical success. nih.gov

Interactive Table: Summary of this compound Dental Pain Study (NCT01529346) Findings

Parameter Finding Source
Indication Postoperative dental pain following third molar extraction. tandfonline.comnih.gov
Number of Subjects 235 nih.gov
Primary Endpoint Total pain relief over 6 hours (TOTPAR wikipedia.org). nih.gov
Efficacy vs. Placebo Statistically significant improvement in pain relief. tandfonline.comnih.gov
Efficacy vs. Active Comparator Approximately half as efficacious as ibuprofen. tandfonline.com

Inherited Erythromelalgia (IEM)

Inherited Erythromelalgia (IEM) is a rare genetic disorder characterized by debilitating pain and redness, often in response to heat. nih.gov Clinical investigation of this compound in this specific patient population has provided insights into its mechanism of action. A Phase 2, double-blind, placebo-controlled clinical study (NCT01769274) was conducted to assess the efficacy of the compound in treating pain associated with IEM. tandfonline.comburningfeet.orgucl.ac.uk

Assessment of Heat-Induced Pain

The primary focus of the clinical trial in IEM patients was to evaluate the effect of this compound on heat-evoked pain. ucl.ac.uk In the study, five patients with confirmed IEM received a single oral dose of either this compound or a placebo in a crossover design. burningfeet.org Pain attacks were induced using a controlled heat stimulus applied to the extremities before and at various intervals after dosing. burningfeet.orgucl.ac.uk

Study Limitations due to Rarity of IEM

The primary limitation of the clinical investigation of this compound for Inherited Erythromelalgia is the rarity of the condition itself. The proof-of-concept study was conducted with only five participants. burningfeet.org While the crossover design of the trial adds strength to the findings, the small sample size inherently limits the statistical power and the generalizability of the results to a broader IEM population.

Painful Diabetic Peripheral Neuropathy (DPN)

This compound was also evaluated for the treatment of painful diabetic peripheral neuropathy (DPN), a more common neuropathic pain condition. A Phase 2, randomized, placebo and active-controlled parallel group clinical trial (NCT02215252) was designed to investigate its efficacy. tandfonline.comnih.gov

Monotherapy and Add-on Therapy with Pregabalin

The clinical trial for DPN was structured to evaluate the efficacy of this compound both as a standalone treatment (monotherapy) and as an add-on therapy to pregabalin, a standard treatment for peripheral neuropathy. researchgate.netdrugbank.comveeva.com This design aimed to determine if this compound could provide pain relief on its own or enhance the analgesic effects of an established medication. nih.gov

Efficacy Endpoints (e.g., Average Pain Score, Sleep Quality)

The primary efficacy endpoint in the DPN study was the change in the weekly average pain score during the fourth week of treatment. nih.govresearchgate.net Patients recorded their pain intensity daily using a Numerical Rating Scale. researchgate.net Secondary endpoints included an assessment of sleep quality, which is often impaired in patients with chronic pain. tandfonline.com However, the study concluded that this compound did not produce statistically significant improvements in either pain ratings or sleep quality after four weeks of treatment when compared to placebo. tandfonline.com

Comparison with Positive Controls (e.g., Pregabalin, Ibuprofen)

The DPN trial included pregabalin as a positive control to benchmark the efficacy of this compound. nih.govresearchgate.net While this compound showed a trend towards pain reduction, the effect was not statistically significant. nih.govresearchgate.net In contrast, pregabalin demonstrated a robust and statistically significant reduction in pain scores compared to placebo. tandfonline.comnih.govresearchgate.net The effect of this compound was smaller than that observed with pregabalin. nih.govresearchgate.net As the predefined efficacy criteria were not met, the study did not advance to its second part. tandfonline.comnih.gov

In a separate study for postoperative dental pain, this compound was compared against both placebo and ibuprofen. While it showed a statistically significant improvement over placebo, its efficacy was only about half that of the positive control, ibuprofen. tandfonline.com

Table 1: Efficacy Results of this compound in Painful Diabetic Peripheral Neuropathy (Week 4)
Treatment GroupMean Posterior Difference vs. Placebo (Average Pain Score)90% Credible IntervalStatistically Significant?
This compound-0.41-1.00 to 0.17No
Pregabalin-0.53-0.91 to -0.20Yes

Evoked Pain Models in Healthy Volunteers

To investigate the analgesic properties of the selective Nav1.7 inhibitor this compound, a comprehensive, randomized, placebo-controlled, five-period crossover study was conducted in healthy volunteers (NCT02349607). nih.govnih.gov This study utilized a battery of human evoked pain models to assess the compound's effect on various pain modalities. nih.govnih.gov Twenty-five subjects were enrolled, with 23 completing all five study periods. nih.govnih.gov The study included pregabalin and ibuprofen as active controls to validate the sensitivity of the pain models. nih.govnih.gov

The study assessed the effects of this compound on thermal pain thresholds on both normal, untreated skin and skin sensitized by ultraviolet B (UVB) radiation. nih.govnih.gov In both conditions, this compound administered alone did not show a statistically significant difference from placebo in altering pain thresholds. nih.govnih.gov In contrast, the active controls demonstrated expected analgesic effects. nih.govnih.gov Pregabalin showed a significant effect on thermal pain in both normal and UVB-treated skin. nih.govnih.gov Ibuprofen also demonstrated a significant analgesic effect on the UVB-sensitized skin, which is consistent with its anti-inflammatory properties. nih.govnih.gov

The response to pressure-induced pain was another modality tested in the healthy volunteer study. nih.govnih.gov The results indicated that this compound had no significant effect on pressure pain thresholds when compared to placebo. nih.govnih.gov However, both pregabalin and ibuprofen, the positive controls, showed significant effects relative to placebo in this assessment. nih.govnih.gov

The cold pressor test, which involves immersing a hand in cold water to induce pain, was used to evaluate the analgesic efficacy of this compound. nih.govnih.gov Consistent with the findings from other pain models, this compound did not differ from placebo in its effect on pain tolerance in the cold pressor test. nih.govnih.gov Pregabalin, on the other hand, produced a significant analgesic effect in this model, increasing the pain threshold compared to placebo. nih.govnih.gov

The battery of pain models also included assessments of electrical pain thresholds to investigate the compound's effect on nerve excitability. researchgate.net In this modality, this compound again failed to demonstrate any significant analgesic effect compared to placebo. researchgate.net

Osteoarthritis of the Knee

Based on available clinical trial data and scientific literature, there have been no human clinical studies specifically investigating the efficacy of this compound for pain associated with osteoarthritis of the knee. researchgate.net The compound has been evaluated in preclinical studies using rat models of knee arthritis, which showed that local administration of this compound could reduce secondary allodynia in certain models of joint pain. nih.govnih.gov However, these findings in animal models have not been translated into human clinical trials for this indication.

Clinical Efficacy and Outcomes

The clinical development of this compound did not demonstrate sufficient analgesic efficacy to proceed to later stages. nih.gov In the comprehensive study using a battery of evoked pain models in healthy subjects, this compound, administered alone or in combination with pregabalin, failed to show any significant analgesic properties across thermal, pressure, cold, and electrical pain modalities when compared with placebo. nih.govnih.gov

This lack of efficacy in experimental pain models was consistent with the disappointing results observed in clinical trials for other pain conditions. nih.gov For instance, in a study on patients with painful diabetic peripheral neuropathy, this compound did not achieve statistically significant improvements in pain scores compared to placebo. nih.gov While trends toward pain relief were noted in some early studies, the magnitude of the effect did not meet the pre-specified criteria for clinical significance. nih.gov Consequently, further development of this compound as an analgesic was not pursued. nih.gov

Interactive Data Table: this compound Efficacy in Evoked Pain Models

Pain ModelThis compound vs. Placebo OutcomeActive Control (Pregabalin) vs. Placebo OutcomeActive Control (Ibuprofen) vs. Placebo Outcome
Thermal Pain (Normal Skin) No Significant Difference nih.govnih.govSignificant Effect nih.govnih.govNot Reported
Thermal Pain (UVB Skin) No Significant Difference nih.govnih.govSignificant Effect nih.govnih.govSignificant Effect nih.govnih.gov
Pressure Stimulation No Significant Difference nih.govnih.govSignificant Effect nih.govnih.govSignificant Effect nih.govnih.gov
Cold Pressor No Significant Difference nih.govnih.govSignificant Effect nih.govnih.govNot Reported
Electrical Pain No Significant Difference researchgate.netNot ReportedNot Reported

Statistical Significance of Pain Reduction

Clinical trials investigating this compound have yielded mixed results regarding its ability to produce statistically significant pain reduction across different pain models.

In a key study involving subjects with painful diabetic peripheral neuropathy (DPN), this compound did not achieve the primary endpoint for efficacy. researchgate.netnih.gov While a trend toward a reduction in the weekly average pain score was noted, this was not statistically significant when compared with a placebo after four weeks of treatment. researchgate.netnih.gov The mean posterior difference in pain score versus placebo was -0.41, with a 90% credible interval of -1.00 to 0.17, failing to meet the predefined efficacy criteria. nih.gov

Conversely, a study on postoperative dental pain following third molar extraction found that this compound did provide a statistically significant improvement in pain relief compared to a placebo. tandfonline.com However, this effect was modest. tandfonline.com In another study using a battery of human evoked pain models in healthy volunteers, this compound, administered alone, did not demonstrate any significant analgesic properties and failed to differ from placebo on the primary pain endpoints. nih.govnih.gov

Table 1: Statistical Significance of Pain Reduction with this compound in Human Studies

Indication Comparison Outcome Statistical Significance
Painful Diabetic Peripheral Neuropathy vs. Placebo No significant reduction in weekly average pain score. researchgate.netnih.gov Not Significant. researchgate.netnih.gov
Postoperative Dental Pain vs. Placebo Improvement in pain relief. tandfonline.com Significant. tandfonline.com

Responder Rates

Responder rates, which measure the proportion of patients achieving a certain level of pain relief, provide another perspective on clinical efficacy. In the trial for painful diabetic peripheral neuropathy, responder rates for this compound versus placebo were analyzed at the 30% and 50% pain reduction thresholds. medcentral.com The odds ratio for achieving at least 30% pain reduction was 1.91, and for achieving at least 50% pain reduction, it was 1.25. medcentral.com

Table 2: Responder Rate Odds Ratios for this compound vs. Placebo in Painful Diabetic Neuropathy

Pain Reduction Threshold Odds Ratio (90% CI)
≥ 30% 1.91 (0.78 to 4.69). medcentral.com

Impact on Sleep Quality

The relationship between pain and sleep is well-established, and improvements in sleep quality are often considered a key secondary outcome in analgesic clinical trials. However, in the study of this compound for painful diabetic neuropathy, the compound did not demonstrate statistically significant improvements in sleep quality after four weeks of treatment. tandfonline.com

Comparison to Existing Analgesics

Direct comparisons with established analgesics in clinical trials are crucial for determining the relative efficacy of a new compound. This compound was compared against pregabalin and ibuprofen in different studies.

In the trial for painful diabetic peripheral neuropathy, the analgesic effect of this compound was smaller than that of the active control, pregabalin. researchgate.netnih.gov Pregabalin achieved a statistically significant reduction in pain compared to placebo, with a mean posterior difference of -0.53. nih.gov Similarly, a study in healthy volunteers using a battery of pain models confirmed the analgesic profiles of pregabalin and ibuprofen, which showed significant effects relative to placebo, whereas this compound did not. nih.govnih.gov

In the setting of postoperative dental pain, while this compound was superior to placebo, it was found to be only half as efficacious as the positive control, ibuprofen. tandfonline.com

Table 3: Efficacy Comparison of this compound to Existing Analgesics

Indication Comparator Relative Efficacy
Painful Diabetic Peripheral Neuropathy Pregabalin The effect of this compound was smaller than that of pregabalin. researchgate.netnih.gov
Postoperative Dental Pain Ibuprofen This compound was only half as efficacious as ibuprofen. tandfonline.com

Overall Efficacy Assessment in Various Indications

Painful Diabetic Peripheral Neuropathy (DPN): The compound failed to show a statistically significant effect on pain ratings compared to placebo, leading to the early termination of the study. nih.govtandfonline.com

Postoperative Dental Pain: this compound demonstrated a statistically significant analgesic effect over placebo, but its efficacy was substantially lower than that of ibuprofen. tandfonline.com

Inherited Erythromelalgia (IEM): In a very small study with only five subjects, a single dose of this compound led to a decrease in heat-induced pain compared to placebo, suggesting a favorable effect in this specific, rare genetic disorder. tandfonline.com

Evoked Pain in Healthy Volunteers: Using a battery of pain models, studies did not demonstrate any analgesic properties of this compound, either alone or when administered with pregabalin. nih.govnih.gov

Given these modest or negative results, further development of this compound was discontinued. nih.gov

Translational Challenges and Future Directions

The journey of this compound highlights significant challenges in translating preclinical findings for NaV1.7 inhibitors into clinical efficacy.

Translational Gap Between Preclinical and Clinical Studies

Despite promising preclinical data and a strong genetic validation for NaV1.7 as a pain target, this compound and other selective NaV1.7 inhibitors have largely failed to demonstrate effective analgesia in human clinical trials. researchgate.netnih.gov Several factors have been proposed to explain this translational gap:

Pharmacokinetics: One major hypothesis for the disappointing performance is related to the compound's pharmacokinetic properties. Arylsulfonamide NaV1.7 blockers like this compound have been noted to have high binding to plasma proteins, which may lead to low free concentrations of the drug at the target-binding site, thereby limiting its efficacy. researchgate.net

Peripheral vs. Central Nervous System Activity: this compound is a peripherally restricted NaV1.7 blocker. nih.govnih.gov Since NaV1.7 is also present at the central terminals of dorsal root ganglion neurons within the spinal cord, it is possible that peripheral blockade alone is insufficient to produce robust analgesia and that central nervous system access is required. nih.gov

Preclinical Modeling: The failure of multiple NaV1.7 inhibitors has raised questions about the predictive validity of the preclinical models used in their development. researchgate.net There may be a need for improved models that more accurately reflect human pain states. tandfonline.com The use of induced pluripotent stem cell (iPSC) technology, which allows for the study of human neurons in vitro, has been suggested as a potential tool to help bridge the gap between preclinical and clinical studies. tandfonline.com

The clinical outcomes for this compound have contributed to a re-evaluation of the strategy for targeting the NaV1.7 channel for pain relief. nih.gov

Table of Compounds

Compound Name
This compound
Pregabalin

Role of Personalized Medicine and iPSC Technology in Predicting Response

The inconsistent and often disappointing clinical trial results for this compound have highlighted the need for more sophisticated models to predict patient response. Personalized medicine, which aims to tailor treatment to individual patient characteristics, is a promising avenue. mdpi.com A key technology in this field is the use of induced pluripotent stem cells (iPSCs). nih.gov iPSCs can be generated from individual patients and differentiated into various cell types, including nociceptors, the sensory neurons that detect painful stimuli. ukri.org

This technology allows for the creation of "disease-in-a-dish" models that can recapitulate a patient's specific pathophysiology. nih.gov By studying how a patient's iPSC-derived nociceptors respond to a drug like this compound, researchers may be able to predict that individual's clinical response. tandfonline.com This approach could help to identify patient subpopulations who are more likely to benefit from a particular treatment, thereby enabling more targeted and effective clinical trials. nih.govtandfonline.com The use of iPSC technology could help bridge the gap between preclinical animal studies and human clinical trials by providing a human-based cellular model for drug screening and validation. ukri.orgtandfonline.com

Consideration of CNS Access for Analgesic Efficacy

A critical point of discussion in the development of this compound and other NaV1.7 inhibitors is the necessity of central nervous system (CNS) access for achieving robust analgesia. nih.gov this compound was designed to be peripherally restricted, with the rationale that blocking NaV1.7 in peripheral nociceptors would be sufficient to inhibit pain signaling at its source. tandfonline.comnih.gov This approach was based on the understanding that NaV1.7 plays a crucial role in the initiation of action potentials in the peripheral terminals of these neurons. nih.gov

However, the modest analgesic effects observed in clinical trials have led to a reconsideration of this hypothesis. nih.gov NaV1.7 is also present at the central terminals of dorsal root ganglion neurons within the spinal cord, which is protected by the blood-spinal cord barrier. researchgate.net It is now being questioned whether blocking NaV1.7 in the dorsal horn is necessary to effectively disrupt pain transmission. researchgate.net The disappointing clinical performance of peripherally restricted NaV1.7 inhibitors like this compound has fueled the debate on whether CNS penetration is a prerequisite for meaningful analgesic efficacy. researchgate.net

Importance of Target Engagement in Clinical Trials

Ensuring adequate target engagement—the degree to which a drug binds to its intended molecular target in the body—is paramount for the success of clinical trials. nih.gov For this compound, a key challenge has been achieving and demonstrating sufficient blockade of the NaV1.7 channel at clinically relevant doses. researchgate.net Disappointing outcomes in early clinical studies with NaV1.7 inhibitors have been partly attributed to insufficient target engagement. nih.gov

Factors such as high plasma protein binding can limit the amount of free drug available to interact with the NaV1.7 channel, potentially leading to lower than expected efficacy. researchgate.netnih.gov The development of preclinical models, such as those using mice with a gain-of-function mutation in the human NaV1.7 gene, has been instrumental in assessing target engagement of newer compounds. nih.gov These models allow researchers to determine the free plasma concentrations required to produce a pharmacological effect, providing a more accurate prediction of the exposures needed for efficacy in humans. nih.gov The experience with this compound underscores the critical need to optimize and verify target engagement in the early stages of clinical development.

Challenges with Drug Selectivity and Off-Target Effects in NaV Inhibitors

While this compound was developed as a selective NaV1.7 inhibitor, achieving absolute selectivity for a specific sodium channel subtype remains a significant challenge due to the high degree of structural similarity among the different NaV isoforms. nih.govnih.gov Non-selective sodium channel blockers are used as analgesics, but their utility is often limited by side effects resulting from the blockade of other NaV channels. nih.govnih.gov These can include adverse effects on the central nervous system and the cardiovascular system. nih.gov

This compound exhibits good selectivity over several NaV subtypes, including NaV1.5, which is crucial for cardiac function. plos.orgnih.gov However, selectivity over other CNS- and PNS-expressed isoforms like NaV1.1, NaV1.2, and NaV1.6 is more modest. nih.gov Even with highly selective compounds, the potential for off-target effects remains a concern. The clinical experience with various NaV inhibitors, including this compound, highlights the delicate balance between achieving sufficient on-target efficacy and avoiding undesirable off-target effects. nih.govnih.gov

CompoundTarget Selectivity Profile
This compound Potent and selective inhibitor of NaV1.7. nih.gov Shows 11-fold, 16-fold, and 59-fold selectivity over NaV1.2, NaV1.6, and NaV1.1, respectively. nih.gov Exhibits ≥909-fold selectivity over NaV1.3, NaV1.4, NaV1.5, and NaV1.8. nih.gov
Carbamazepine (B1668303) Broad-spectrum NaV inhibitor. researchgate.net
Vixotrigine Broad-spectrum NaV inhibitor. researchgate.net

Potential for Combination Therapy Approaches

In light of the limited efficacy of this compound as a monotherapy, there is growing interest in exploring combination therapy approaches. nih.govnih.gov The rationale is that combining a NaV1.7 inhibitor with a drug that has a different mechanism of action could lead to synergistic or additive analgesic effects. nih.gov A phase II clinical trial was conducted to investigate the efficacy of this compound both alone and as an add-on therapy to pregabalin for the treatment of painful diabetic peripheral neuropathy. nih.govveeva.com The hypothesis was that the distinct mechanisms of action of this compound (blocking NaV1.7) and pregabalin (acting on the alpha2-delta subunit of voltage-gated calcium channels) could result in enhanced pain relief. nih.gov

Although this particular study did not demonstrate a significant benefit of the combination, the concept of combination therapy remains a viable strategy. nih.govchdr.nl Preclinical evidence suggests that combining NaV1.7 antagonists with low doses of opioids or enkephalinase inhibitors could produce effective analgesia with a reduced risk of side effects. nih.gov This approach could also have an important opioid-sparing effect. nih.gov

Re-evaluation of NaV1.7 Inhibition as an Analgesic Mechanism

The disappointing clinical trial results for this compound and other selective NaV1.7 inhibitors have prompted a critical re-evaluation of the role of NaV1.7 inhibition as a standalone analgesic mechanism. nih.govnih.gov While the genetic evidence linking NaV1.7 to pain in humans is compelling, the translation to pharmacological blockade has proven to be more complex than initially anticipated. nih.govnih.gov

Several factors may contribute to this discrepancy. It is possible that near-complete blockade of the NaV1.7 channel is required to achieve significant pain relief, which may be difficult to attain with small molecule inhibitors at well-tolerated doses. nih.gov Additionally, recent research suggests that the analgesic effect of NaV1.7 loss-of-function is not solely due to the absence of the channel but also involves an upregulation of endogenous opioid signaling. nih.govwellcomeopenresearch.org This finding suggests that simply blocking the NaV1.7 channel may not be sufficient to replicate the pain-free phenotype observed in individuals with genetic deletions of the channel. wellcomeopenresearch.org Consequently, the field is now exploring alternative strategies, including the development of state-independent inhibitors, combination therapies, and even gene therapy approaches to modulate NaV1.7 expression. nih.govnih.gov

Pharmacological Considerations of Pf 05089771 Beyond Efficacy

Drug Interaction Potential

Understanding the drug interaction potential of PF-05089771 is crucial for its clinical application, particularly when considered for co-administration with other pain management therapies.

Co-administration with Pregabalin (B1679071)

Co-administration of this compound with pregabalin has been investigated, particularly in the context of neuropathic pain, such as painful diabetic peripheral neuropathy (DPN). The rationale for this combination stems from the distinct mechanisms of action of the two compounds: this compound targets NaV1.7 channels, while pregabalin modulates voltage-gated calcium channels via the alpha2-delta subunit. nih.govresearchgate.net This difference in mechanism suggested a potential for additive effects. nih.govresearchgate.net

Clinical studies, including a phase II trial in patients with painful DPN and a study in healthy subjects using evoked pain models, assessed the effects of this compound alone and in combination with pregabalin. nih.govresearchgate.netresearchgate.net In the study involving healthy subjects, this compound alone did not show significant analgesic properties compared to placebo in various pain models. nih.govresearchgate.netnih.gov Furthermore, the co-administration of this compound with pregabalin did not demonstrate an additive pharmacodynamic effect compared to pregabalin alone on primary endpoints in these models. nih.govresearchgate.netnih.gov Similarly, in the phase II study for painful DPN, while a trend towards pain reduction was observed with this compound, it was not statistically significant compared to placebo, and the effect was smaller than that seen with pregabalin. researchgate.net The study did not proceed to its second part as pre-defined efficacy criteria were not met. researchgate.net Pharmacokinetic analysis in healthy subjects showed that the absorption and exposure of this compound were similar whether administered alone or with pregabalin. nih.gov

Potential for Additive Effects with Different Mechanisms of Action

The potential for additive effects with agents having different mechanisms of action is a relevant consideration for this compound. As a selective NaV1.7 inhibitor, its mechanism is distinct from drugs targeting other pathways involved in pain signaling. nih.gov For instance, pregabalin acts on calcium channels. nih.gov While the co-administration study with pregabalin did not show additive effects in the evaluated pain models, the principle of combining agents with complementary mechanisms remains a strategy in pain management. nih.gov Research has also explored the combined administration of this compound with a NaV1.8 inhibitor (PF-04885614) in animal models, suggesting that such combinations could potentially enhance analgesic effects and improve response rates. google.com This highlights the theoretical basis for exploring additive effects with compounds targeting different, yet relevant, ion channels involved in pain transmission. google.com

Comparative Analysis with Other NaV Modulators

Comparing this compound to other NaV modulators provides context for its pharmacological profile and potential advantages or disadvantages.

Non-selective NaV Blockers (e.g., Lidocaine (B1675312), Mexiletine, Carbamazepine (B1668303), TCAs)

Traditional NaV blockers like lidocaine, mexiletine, carbamazepine, and tricyclic antidepressants (TCAs) are used clinically for pain management but are often associated with limitations due to their non-selective inhibition of various NaV subtypes. tandfonline.comtandfonline.commedscape.org This lack of selectivity can lead to significant central nervous system and cardiovascular side effects because these channels are also present and critical for function in the brain and heart. tandfonline.comtandfonline.com Side effects can include dizziness, sedation, convulsions, and cardiotoxicity. tandfonline.comtandfonline.com

In contrast, this compound was developed as a potent and selective NaV1.7 inhibitor, aiming to minimize these off-target effects. researchgate.netresearchgate.netplos.org Its selectivity profile shows significantly higher potency for NaV1.7 compared to other NaV subtypes, including NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.8. researchgate.netresearchgate.netnih.gov Specifically, it demonstrates at least 909-fold selectivity over NaV1.3, NaV1.4, NaV1.5, and NaV1.8, and more modest selectivity (11-fold, 16-fold, and 59-fold) over NaV1.2, NaV1.6, and NaV1.1, respectively. researchgate.net This contrasts with the broad inhibitory profile of non-selective blockers. tandfonline.comtandfonline.com

While non-selective blockers like carbamazepine are effective for conditions like trigeminal neuralgia, their use is limited by unfavorable pharmacokinetics and a significant risk of serious side effects and drug interactions. tandfonline.com The development of selective inhibitors like this compound was intended to overcome these limitations by specifically targeting NaV1.7, a channel critically involved in pain signaling in peripheral sensory neurons. researchgate.netmdpi.com

Other Selective NaV1.7 Inhibitors (e.g., XEN402, CNV1014802, GDC-0276, DSP-2230, FX301, PF-05198007)

This compound is one of several selective NaV1.7 inhibitors that have been investigated for their analgesic potential. Other compounds in this class include XEN402, CNV1014802, GDC-0276, DSP-2230, and PF-05198007. medscape.orgplos.orgmdpi.comnih.gov

This compound and PF-05198007 are described as potent and selective arylsulfonamide NaV1.7 inhibitors with similar pharmacological selectivity profiles. plos.orgnih.gov this compound exhibits state-dependent inhibition, binding more potently to the inactivated state of the channel. researchgate.netnih.gov

Comparisons with other selective NaV1.7 inhibitors highlight differences in potency, selectivity profiles, and clinical outcomes. Some early selective inhibitors like XEN402 and CNV1014802 reportedly exhibited limited isoform selectivity compared to later sulfonamide compounds. nih.gov GDC-0276, another acylsulfonamide inhibitor targeting the VSD4 site in NaV1.7, was halted in phase I trials due to safety concerns and potential off-target effects, possibly linked to its high lipophilicity. elifesciences.org DSP-2230 has also undergone Phase I trials. mdpi.com

Despite the promise of selective NaV1.7 inhibition based on genetic evidence linking NaV1.7 to pain disorders, several selective inhibitors, including this compound, have faced challenges in clinical development, with some failing to meet efficacy endpoints in trials. researchgate.netmdpi.comnih.govelifesciences.org This has led to a re-evaluation of NaV1.7 as a sole analgesic target and the need for improved compounds with better target engagement and pharmacokinetic properties. nih.govnih.govelifesciences.org

NaV1.8 Blockers (e.g., PF-01247324, A-803467, VX-548)

NaV1.8 is another voltage-gated sodium channel predominantly expressed in peripheral sensory neurons and considered a significant target for non-addictive analgesics. researchgate.netnih.gov Unlike NaV1.7, NaV1.8 is primarily involved in the conduction of action potentials in these neurons, particularly in inflammatory and neuropathic pain. researchgate.netnih.gov

While this compound is primarily characterized by its high selectivity for NaV1.7, some sources mention it as a NaV1.8 blocker as well, although with significantly lower potency compared to NaV1.7. wikipedia.orgresearchgate.netnih.gov this compound shows ≥ 909-fold selectivity over NaV1.8. researchgate.netnih.gov

Other compounds have been specifically developed as selective NaV1.8 blockers, including PF-01247324, A-803467, and VX-548. nih.govmdpi.comlarvol.comnih.govelifesciences.org These selective NaV1.8 inhibitors have shown analgesic effects in animal models of neuropathic and inflammatory pain. nih.gov VX-548, a more recent selective NaV1.8 inhibitor, has shown progress in clinical trials for acute pain. nih.govlarvol.com

Comparing this compound (primarily NaV1.7 selective) with NaV1.8 blockers highlights the distinct roles of these channels in pain signaling and the strategies to target them. While NaV1.7 is considered a threshold channel regulating action potential initiation, NaV1.8 is crucial for action potential propagation. researchgate.net The potential benefits of blocking both channels have been explored, with some preclinical data suggesting that combining a NaV1.7 inhibitor like this compound with a NaV1.8 inhibitor (e.g., PF-04885614) might offer enhanced analgesic effects. google.com However, the clinical translation of these findings and the optimal strategy for targeting NaV channels for pain remain areas of ongoing research. nih.govnih.gov

Comparison of Residence Time on Target Channels

This compound is characterized as a potent and selective blocker of the voltage-gated sodium channel NaV1.7. tocris.com It interacts with the voltage-sensing domain (VSD) of the channel, leading to the stabilization of the inactivated conformation of NaV1.7 and inhibition of the depolarized channel. frontiersin.orgresearchgate.net this compound is a state-dependent antagonist, exhibiting higher affinity for the open-inactivated state of the channel in the nanomolar range compared to the micromolar range for the closed state. researchgate.net

Studies have investigated the interaction of this compound with NaV1.7 channels, noting a slow onset of block that is dependent on depolarization and concentration, alongside a similarly slow recovery from block. researchgate.net The onset of block appears to develop at similar rates regardless of whether channels are predominantly in fast- or slow-inactivated states, suggesting that inhibition is more influenced by the total time the channel is depolarized than the specific inactivated state. researchgate.net

While this compound demonstrates a voltage-dependent mechanism of action, with a significant reduction in NaV1.7 IC50 between -90 and -60 mV, a further use-dependent shift in IC50 for this compound on NaV1.7 was not observed. researchgate.net

Research suggests that selective NaV1.7 antagonists with longer residence times may exhibit improved efficacy against inflammatory and neuropathic pain. researchgate.net Some studies comparing this compound to other compounds have indicated that other acyl sulfonamides showed better analgesic efficacy in mouse models of inflammatory and neuropathic pain, which correlated with slower dissociation from NaV1.7 channels, suggesting the potential importance of residence time. researchgate.net

Impact on Other Biological Systems (where relevant to academic research, excluding prohibited elements)

Potential for Cough Inhibition

Voltage-gated sodium channels, particularly NaV1.7, are considered promising neural targets due to their involvement in the initiation and conduction of cough. ersnet.org Allergic rhinitis is a common cause of chronic cough, which is associated with the dysregulation of jugular C-fibres and nodose Aδ-fibres by inflammatory agents. ersnet.org

Studies in guinea pigs with experimental allergic rhinitis have investigated the effect of the NaV1.7 blocker this compound on cough. Chronic allergic rhinitis significantly increased the cough reflex response to citric acid. ersnet.orgnih.gov Pre-treatment with inhaled this compound at a concentration of 100 μM resulted in a significant inhibition of the cough reflex. ersnet.orgnih.gov In one study, this inhibition was approximately 75% in males and 80% in females, without affecting the respiratory rate. nih.gov These findings suggest that inhalation of a NaV1.7 blocker like this compound can inhibit the stimulating effect of experimental allergic rhinitis on cough in awake guinea pigs. ersnet.org

Further research has explored the influence of combined NaV1.7 and NaV1.8 inhibitors on cough. Inhaled aerosol of a mixture of NaV1.7 inhibitor this compound (10 μM) and NaV1.8 inhibitor A-803467 (1 mM) inhibited capsaicin-induced cough by approximately 60% and citric acid-induced cough by approximately 65% at doses that did not modify respiratory rate. nih.gov These studies collectively indicate that NaV1.7 may represent a promising therapeutic target for antitussive therapy. nih.govresearchgate.net

Role in Cancer Metastasis

Emerging evidence suggests the involvement of NaV1.7 in the progression and metastasis of different cancer types. nih.gov Several studies have reported the overexpression of NaV1.7 and the effects of its inhibition or silencing on metastatic cell functions such as cell migration, invasion, viability, and apoptosis. nih.gov

Research on endometrial cancer (EC) has shown that NaV1.7 is the most highly expressed NaV subtype in EC tissues, and its expression level was significantly associated with tumor size and local lymph node metastasis. nih.govsemanticscholar.org Inhibition of NaV1.7 by this compound has been shown to promote cancer cell apoptosis and attenuate cancer cell invasion in endometrial cancer cells. nih.govsemanticscholar.org Specifically, treatment with 100 µM this compound significantly decreased the relative invasiveness of EC cells and remarkably reduced the number of invading cells. nih.gov Conversely, activation of NaV1.7 using veratridine (B1662332) reduced late apoptosis and significantly increased the number of invading cells. nih.govresearchgate.net These findings indicate that NaV1.7 may play a critical role in the metastatic behaviors of endometrial cancer cells. nih.gov

While these studies suggest a connection between NaV1.7 and cancer progression, further research on the use of voltage-gated sodium channel inhibitors in cancer patients is required to establish a definitive link between NaV inhibition and cancer progression during the clinical phase. nih.gov

Research Limitations and Future Perspectives for Pf 05089771

Limitations of Current Research

Despite a strong genetic validation for NaV1.7 as a pain target, clinical studies of PF-05089771 have yielded modest or inconclusive results. researchgate.netnih.gov These outcomes underscore specific limitations within the research conducted to date.

Table 1: Results of a Clinical Study of this compound in Painful Diabetic Peripheral Neuropathy
ComparisonTreatment DurationMean Posterior Difference in Pain Score90% Credible IntervalStatistical Significance
This compound vs. Placebo4 Weeks-0.41-1.00 to 0.17No
Pregabalin (B1679071) vs. Placebo4 Weeks-0.53-0.91 to -0.20Yes

The duration of treatment in clinical trials represents another potential limitation. The investigation of this compound for painful diabetic peripheral neuropathy involved a treatment period of only four weeks. researchgate.netnih.govmedcentral.com This relatively short timeframe may be insufficient to fully evaluate the therapeutic potential of the compound, particularly for chronic pain conditions. The short duration of therapy is a limitation that should be considered in the design of future research. medcentral.com

The sample sizes in some clinical trials of this compound have been relatively small, which can impact the statistical power and the generalizability of the findings. medcentral.com For example, the study on painful diabetic peripheral neuropathy randomized 135 subjects across treatment arms. researchgate.netnih.gov Another study in healthy volunteers investigating evoked pain models enrolled 25 subjects. nih.govnih.gov These small sample sizes are a noted limitation for future research considerations. medcentral.com

A critical factor complicating the assessment of this compound is the variability in patient response, which may stem from the variable contribution of the NaV1.7 channel to nociceptor excitability. elifesciences.orgnih.gov Research has shown that the analgesic efficacy of NaV1.7-selective inhibitors is dependent on NaV1.7 controlling nociceptor excitability. elifesciences.orgelifesciences.org In one study, this compound was found to reduce heat-evoked pain in only three participants whose induced pluripotent stem cell-derived sensory neurons (iPSC-SN) showed reduced warmth-evoked hyperexcitability when exposed to the drug, highlighting a potential for patient-specific responses. researchgate.net This variability suggests that patient stratification based on underlying pain mechanisms or genetic markers could be crucial for future clinical trials.

Recent findings have revealed a significant challenge for subtype-selective inhibitors like this compound: the principle of degeneracy in nociceptor excitability. elifesciences.orgnih.gov Nociceptors can achieve similar levels of excitability by using different combinations of NaV subtypes, including NaV1.3, NaV1.7, and NaV1.8. nih.govnih.govmodeldb.science This functional redundancy means that selectively blocking NaV1.7 may have a limited effect if other subtypes are weakly expressed and can compensate. nih.govnih.gov For example, in acutely dissociated nociceptors, excitability primarily relies on NaV1.8, but this dependence can shift to NaV1.7 and NaV1.3 after a few days in culture or following inflammation in vivo. elifesciences.orgelifesciences.orgnih.gov This shift impacts the ability of this compound to reduce pain, as its efficacy is contingent on NaV1.7 being the dominant channel controlling excitability. elifesciences.orgelifesciences.org This flexible use of different NaV subtypes compromises the reliable modulation of nociceptor excitability by a highly selective inhibitor. nih.govnih.gov

Table 2: NaV Subtype Contribution to Nociceptor Excitability
ConditionPrimary NaV Subtype(s) Controlling ExcitabilityImplication for this compound Efficacy
Acutely Dissociated Nociceptors (Normal)NaV1.8Low Efficacy
Nociceptors in Culture (Day 4)NaV1.7 and NaV1.3Potentially Higher Efficacy
Post-Inflammation (in vivo)Increased NaV1.7 contributionPotentially Higher Efficacy

Future Research Avenues

The limitations of past research with this compound illuminate several critical directions for future studies in the development of NaV1.7 inhibitors.

Addressing Degeneracy: Future drug development must consider the degeneracy of NaV channels. modeldb.science This may involve developing multi-target approaches that inhibit several channels simultaneously or identifying the dominant NaV subtype in specific pain states to predict drug efficacy. researchgate.netnih.gov

Improved Patient Stratification: Given the variability in patient response, future clinical trials should incorporate better phenotypic profiling and potentially genetic screening to identify patient populations most likely to respond to a NaV1.7 inhibitor. researchgate.net

Exploring Central Nervous System (CNS) Penetration: A key question is whether peripheral NaV1.7 blockage is sufficient for robust analgesia or if CNS access is required. nih.gov Future research should investigate this aspect to optimize the therapeutic strategy.

Optimizing Target Engagement and Selectivity: Continued efforts are needed to improve upon first-generation inhibitors like this compound. nih.gov This includes enhancing NaV subtype selectivity and ensuring sufficient target engagement, as low concentrations at the target-binding site due to factors like high plasma protein binding have been proposed as a reason for disappointing clinical performance. mdpi.com

State-Independent Inhibition: Investigating state-independent inhibitors of NaV1.7 is a promising avenue. This research could clarify whether such compounds can more effectively replicate the profound pain insensitivity observed in individuals with genetic loss-of-function of NaV1.7, compared to state-dependent inhibitors. nih.gov

Longer and Larger Trials: To overcome the limitations of short duration and small sample sizes, future clinical trials should be designed with longer treatment periods and larger, well-characterized patient cohorts to adequately assess efficacy and safety. medcentral.com

By addressing these limitations and pursuing these research avenues, the therapeutic promise of targeting the NaV1.7 channel for pain relief may yet be realized.

Development of Second-Generation NaV1.7 Inhibitors

The disappointing clinical outcomes of early NaV1.7 inhibitors, including this compound, have spurred the development of second-generation compounds with improved properties. nih.gov Research has progressed beyond the initial aryl sulfonamide class to which this compound belongs. nih.govresearchgate.net Newer acylsulfonamides have been developed that demonstrate robust analgesic activity in animal models at lower multiples of their half-maximal inhibitory concentration (IC50), a significant improvement over first-generation agents that required much higher exposures. researchgate.net

These next-generation inhibitors often exhibit enhanced selectivity and different binding kinetics. For instance, cryo-electron microscopy (cryo-EM) has revealed new binding sites on the NaV1.7 channel, enabling the rational design of novel hybrid inhibitors that bridge different binding pockets. nih.govnih.gov This structural insight allows for the creation of molecules with substantially different properties from the original sulfonamides. nih.gov Furthermore, peptide toxins derived from natural sources, such as tarantula and centipede venom, have yielded highly selective and potent inhibitors, with synthetic analogues being optimized to improve their therapeutic potential. nih.govacs.org

Second-Generation ApproachesExamples/Key FeaturesRationale
Acylsulfonamides GDC-0310Improved efficacy at lower exposures; longer residence time on the target channel. researchgate.netnih.gov
Novel Small Molecules ST-2262 (Guanidinium Toxin Analogue)State-independent inhibition; targets the extracellular pore of the channel. nih.gov
Peptide Inhibitors μ-SLPTX-Ssm6a (from centipede venom)High potency and selectivity for NaV1.7 over other subtypes. acs.org
Structure-Guided Design Hybrid inhibitorsUtilizes cryo-EM data to target multiple or novel binding sites on the channel. nih.gov

Strategies to Improve Target Occupancy and Efficacy

A primary hypothesis for the modest clinical efficacy of this compound is insufficient target engagement at the site of action in peripheral nerves. nih.govfrontiersin.org Achieving adequate receptor occupancy to produce robust analgesia has been a significant challenge. researchgate.net Preclinical studies with aryl sulfonamides like this compound showed that analgesic effects in animal models were often only achieved at free plasma concentrations many times greater than the in vitro IC50. nih.gov

Future strategies are focused on designing molecules with improved pharmacokinetic and pharmacodynamic properties. One approach is to develop inhibitors with a very slow dissociation rate, or long residence time, on the NaV1.7 channel. researchgate.net This ensures prolonged inhibition even after plasma concentrations of the drug have declined. researchgate.net Another strategy involves improving the membrane permeability of inhibitors to ensure they can reach sufficient concentrations within the dorsal root ganglia (DRG), where the cell bodies of pain-sensing neurons are located. researchgate.net The development of more predictive preclinical models, such as transgenic mouse models that express gain-of-function NaV1.7 mutations, allows for better assessment of target engagement in vivo before advancing to clinical trials. nih.gov

Investigation into Co-targeting of Multiple NaV Subtypes

The "one target, one drug" approach focused solely on NaV1.7 may be insufficient for treating complex chronic pain states. Evidence suggests that other sodium channel subtypes, particularly NaV1.8 and NaV1.9, also play a crucial role in the transmission of pain signals. frontiersin.org NaV1.7 acts as a "threshold" channel that amplifies small depolarizations, while NaV1.8 is a major contributor to the rising phase of the action potential in nociceptors. nih.govnih.gov

Therefore, a future therapeutic strategy involves the development of molecules that can inhibit multiple NaV subtypes simultaneously or the use of combination therapies. frontiersin.org The goal is to block the pain pathway more effectively by targeting both the initiation (NaV1.7) and propagation (NaV1.8) of the pain signal. nih.govnih.gov This approach must be carefully balanced to maintain selectivity against other subtypes, such as the cardiac channel NaV1.5 or central nervous system channels NaV1.1 and NaV1.2, to avoid significant side effects. acs.org

Exploration of Novel Formulations (e.g., extended-release hydrogels)

While research has not specifically detailed extended-release hydrogel formulations for this compound, this area represents a logical and promising direction for future development. Novel drug delivery systems, such as hydrogels, offer the potential to overcome some of the pharmacokinetic challenges observed with orally administered NaV1.7 inhibitors. researchgate.net

Hydrogels are three-dimensional polymer networks that can be designed for modified-release drug delivery. researchgate.net An injectable, localized hydrogel formulation could deliver an inhibitor directly to peripheral nerve bundles, potentially achieving high target occupancy at the site of pain generation while minimizing systemic exposure and associated side effects. Such formulations can provide sustained drug release over extended periods, reducing dosing frequency and improving patient compliance. researchgate.net This approach has been explored for other pain medications, like local anesthetics, and could be adapted for selective sodium channel blockers to treat localized neuropathic or inflammatory pain. researchgate.net

Further Investigation into NaV1.7's Influence on the Opioid System

One of the most significant findings to emerge from NaV1.7 research is the channel's connection to the endogenous opioid system. nih.gov In humans and mice with a genetic loss of NaV1.7 function, there is a corresponding upregulation of opioid peptides, specifically enkephalins, in sensory neurons. tandfonline.combiorxiv.org The profound analgesia in these individuals is largely reversible by the opioid antagonist naloxone, indicating that the pain-free state is not just due to the absence of NaV1.7 but also to an enhanced endogenous opioid tone. nih.govtandfonline.com

This discovery helps explain the efficacy gap between complete genetic deletion and pharmacological inhibition with drugs like this compound, as acute channel blockade does not replicate this compensatory opioid effect. biorxiv.org Future research is focused on elucidating the precise mechanism linking NaV1.7 activity to opioid peptide expression. nih.gov This has opened a promising therapeutic avenue: combining a selective NaV1.7 inhibitor with a low-dose opioid or an enkephalinase inhibitor (which prevents the breakdown of endogenous enkephalins). nih.govresearchgate.net Such a combination could potentially produce synergistic, side-effect-free analgesia and serve an important opioid-sparing function. nih.gov Studies have shown that continuous activation of the delta-opioid receptor can reduce NaV1.7 levels, establishing a novel interaction between the two systems. jneurosci.orgnih.gov

Advanced Biomarker Discovery for Pain

The mixed results from clinical trials with NaV1.7 inhibitors have underscored the critical need for objective biomarkers in pain research. nih.gov Subjective patient-reported pain scores are variable and can be influenced by numerous factors. Advances in biomarker discovery could lead to more predictable trial outcomes and aid in go/no-go decisions during drug development. nih.gov

Future research directions include identifying genetic biomarkers that may predict patient response to NaV1.7 inhibition. Furthermore, functional biomarkers obtained from neuroimaging or electrophysiology (e.g., quantitative sensory testing) could provide objective evidence of target engagement and pathway modulation. Developing a "battery of multimodal pain tests" that can detect unique analgesic profiles for different compounds is another strategy to improve the translation from healthy volunteer studies to patient populations. nih.gov Integrated biomarker testing can help illuminate mechanisms of action, provide early safety and efficacy data, and identify patient populations most likely to respond to treatment. biopharmadive.com

Understanding the Role of NaV1.7 in Chronic Pain Pathophysiology Beyond Initial Activation

While NaV1.7 is established as a critical amplifier for initiating action potentials in response to noxious stimuli, its role in maintaining chronic pain states is more complex. biorxiv.org In chronic neuropathic and inflammatory conditions, the expression levels and biophysical properties of NaV1.7 and other sodium channels can be significantly altered. nih.gov

Post-translational modifications, such as phosphorylation by mitogen-activated protein kinases (MAPKs) like p38 and ERK1/2, can modulate NaV1.7 channel activity, leading to a state of neuronal hyperexcitability that contributes to the persistence of pain. nih.gov This suggests that in chronic pain, the channel's function is not static but is dynamically regulated by intracellular signaling pathways. nih.gov Furthermore, NaV1.7 is involved in processes beyond initial signal generation, including regulating the release of neurotransmitters such as calcitonin gene-related peptide (CGRP) from presynaptic terminals in the spinal cord. pnas.orgplos.org Understanding these downstream roles is crucial, as simply blocking the initial activation may not be sufficient to reverse an established chronic pain state where multiple downstream mechanisms are already engaged. nih.govpnas.org

Use of Multimodal Pain Test Batteries in Clinical Development

In the clinical development of the selective Nav1.7 inhibitor this compound, a crucial evaluation tool was the use of multimodal pain test batteries. These batteries employ a range of experimentally induced pain models in human subjects to assess the analgesic potential of a compound across different pain modalities. This approach is considered valuable in early-phase clinical drug development for making informed " go/no-go " decisions before proceeding to larger, more complex patient trials nih.govnih.gov.

A specific clinical study was designed to investigate the analgesic properties of this compound using a battery of human evoked pain models nih.gov. The trial was conducted in healthy volunteers and aimed to detect a signal of analgesic activity. The study design included this compound administered alone and in combination with pregabalin, a standard treatment for neuropathic pain. Ibuprofen (B1674241) and a placebo were used as positive and negative controls, respectively, to validate the sensitivity of the testing methods nih.gov.

The battery of tests was comprehensive, designed to stimulate and measure responses from different types of nerve fibers and pain pathways. The primary endpoints focused on changes in pain thresholds across several models nih.gov:

Thermal Pain: Assessed on both normal skin and skin sensitized by ultraviolet B (UVB) radiation to mimic an inflammatory condition.

Pressure Stimulation: To evaluate sensitivity to mechanical pain.

Cold Pressor Test: To assess tolerance to cold-induced pain.

The results from this multimodal assessment were definitive. This compound, when administered alone, did not demonstrate a significant difference from placebo on any of the primary pain endpoints nih.gov. Furthermore, when this compound was given concomitantly with pregabalin, it did not provide any additional analgesic effect compared to pregabalin alone nih.gov.

In contrast, the positive controls behaved as expected, confirming the validity of the pain models. Pregabalin showed significant effects relative to placebo on thermal pain, pressure stimulation, and cold pressor pain thresholds. Ibuprofen demonstrated significant effects on thermal pain in UVB-sensitized skin and on pressure pain, consistent with its known anti-inflammatory and analgesic properties nih.gov.

The table below summarizes the primary findings from the study using the multimodal pain test battery.

Treatment GroupThermal Pain (Normal Skin)Thermal Pain (UVB Skin)Pressure PainCold Pressor PainOverall Analgesic Effect Detected
This compound No significant effect vs. placeboNo significant effect vs. placeboNo significant effect vs. placeboNo significant effect vs. placeboNo
This compound + Pregabalin No significant difference vs. Pregabalin aloneNo significant difference vs. Pregabalin aloneNo significant difference vs. Pregabalin aloneNo significant difference vs. Pregabalin aloneNo (additive)
Pregabalin Significant effect vs. placeboSignificant effect vs. placeboSignificant effect vs. placeboSignificant effect vs. placeboYes
Ibuprofen Not reported as primary effectSignificant effect vs. placeboSignificant effect vs. placeboNot reported as primary effectYes

This table is based on the results reported in the study by Siebenga et al. (2020) in Clinical and Translational Science. nih.gov

Ultimately, the lack of a significant analgesic signal in this comprehensive study, combined with modest effects in patient populations like those with painful diabetic peripheral neuropathy, supported the decision to discontinue further development of this compound for broad pain indications nih.govresearchgate.netnih.gov. The outcome underscored the predictive value of using a multimodal pain test battery in early clinical development to evaluate the potential efficacy of novel analgesics nih.gov.

Q & A

Q. What is the mechanism of action of PF-05089771 on Nav1.7 channels?

this compound selectively inhibits Nav1.7 sodium channels by targeting the voltage-sensor domain (VSD4) in a state-dependent manner, with higher affinity for inactivated channels. Its IC50 for Nav1.7 is 11 nM, showing >1000-fold selectivity over Nav1.5 and Nav1.8. Experimental validation includes voltage-clamp electrophysiology in HEK293 cells and human dorsal root ganglion (DRG) neurons .

Q. What experimental models are used to assess this compound's efficacy?

Key models include:

  • In vitro: Human DRG neurons and transfected HEK293 cells for patch-clamp studies.
  • In vivo: Capsaicin-induced neurogenic flare models in mice.
  • Clinical: Phase II trials in inherited erythromelalgia (IEM) patients and diabetic neuropathy. Standard protocols involve prepulse voltages (-120 mV for resting state, -50 mV for inactivated state) to assess state-dependent inhibition .

Q. How is this compound's selectivity quantified against other sodium channels?

Selectivity is determined via IC50 comparisons:

  • Nav1.7: 11 nM
  • Nav1.5/Nav1.8: >10 µM Assays use heterologous expression systems and TTX-sensitive (TTX-S) current blockade in DRG neurons. This compound also shows no activity against L-type calcium or hERG potassium channels at 10 µM .

Q. What pharmacokinetic challenges are associated with this compound?

Challenges include poor oral bioavailability, high plasma protein binding, and rapid clearance. In primates, subcutaneous dosing failed to achieve therapeutic exposure, necessitating high oral doses (e.g., 1600 mg in IEM trials) to reach unbound plasma concentrations of ~160 nM .

Advanced Research Questions

Q. How does lidocaine enhance this compound's inhibition of Nav1.7?

Lidocaine binds to a distinct site, inducing conformational changes that increase this compound's affinity for Nav1.7. Combined application of 100 nM this compound and 1 mM lidocaine achieves 83-87% inhibition (vs. 51-66% alone) by stabilizing the channel’s activated state. Kinetic studies show faster this compound binding in the presence of lidocaine .

Q. Why do clinical trials show variable efficacy across pain conditions?

Discrepancies arise from:

  • Target population : IEM patients with gain-of-function Nav1.7 mutations respond better than those with neuropathic pain (e.g., diabetic neuropathy).
  • Dosing : Effective IEM trials used 1600 mg single doses (plasma: 160 nM), while neuropathy trials used 150 mg twice daily (lower exposure).
  • Pharmacokinetics : Poor bioavailability limits unbound drug levels .

Q. How do alternative Nav1.7 splice variants affect this compound's pharmacodynamics?

this compound exhibits similar IC50 values (~11 nM) across four Nav1.7 splice isoforms (hNav1.7a-d). Testing in HEK293 cells under standardized voltage protocols (-50 mV prepulse) confirmed minimal splice variant impact on efficacy .

Q. What methodological considerations are critical for concentration-response experiments?

  • State-dependency : Use prepulse voltages to isolate resting (-120 mV) vs. inactivated (-50 mV) states.
  • Protocol modifications : Remove depolarization steps to assess resting-state inhibition.
  • Data normalization : Express inhibition relative to baseline currents to account for run-down .

Q. How can mathematical modeling resolve in vitro-in vivo efficacy gaps?

PK/PD models incorporating binding kinetics, channel state transitions, and tissue penetration predict required plasma concentrations. For this compound, achieving unbound concentrations >11 nM (IC50) is critical, necessitating dose optimization via simulations .

Q. What explains the failure of this compound in postoperative dental pain trials?

Likely factors include:

  • Non-Nav1.7-driven pain : Dental pain may involve multiple pathways (e.g., inflammation), reducing reliance on Nav1.7.
  • Trial design : Short dosing windows (e.g., single-dose regimens) may miss sustained effects.
  • Species differences : Preclinical models (e.g., mouse flare) may not fully replicate human pain mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-05089771
Reactant of Route 2
Reactant of Route 2
PF-05089771

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.